

# Unveiling the Molecular Mechanisms of (-)-Lariciresinol: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: (-)-Lariciresinol

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Shanghai, China – November 20, 2025 – New insights into the multifaceted mechanism of action of **(-)-Lariciresinol**, a naturally occurring lignan, are providing a clearer picture of its therapeutic potential. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing its validated molecular pathways, presenting comparative experimental data, and outlining key experimental protocols.

**(-)-Lariciresinol** has demonstrated a broad spectrum of biological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and anti-viral effects.<sup>[1][2]</sup> Its therapeutic promise lies in its ability to modulate multiple key signaling pathways, offering a multi-pronged approach to disease treatment.

## Key Mechanisms of Action: A Multi-Target Approach

**(-)-Lariciresinol** exerts its effects through the regulation of several critical signaling cascades:

- **Metabolic Regulation:** In the context of diabetes, **(-)-Lariciresinol** enhances insulin signaling, leading to the translocation of glucose transporter 4 (GLUT4) and increased glucose uptake in muscle cells.<sup>[1][2]</sup> This is complemented by its direct inhibition of  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion.<sup>[1][2]</sup> Furthermore, it activates

AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathways, key regulators of cellular energy homeostasis and mitochondrial biogenesis.[3]

- **Anti-Inflammatory and Anti-Cancer Activity:** **(-)-Lariciresinol** has been shown to regulate the TGF- $\beta$  and NF- $\kappa$ B pathways, both of which are central to inflammatory responses and cancer progression.[1] Its anti-cancer effects are also mediated by the induction of apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] In breast cancer models, it has been observed to inhibit tumor growth and angiogenesis.[4][5]
- **Antiviral Activity:** Research has demonstrated that **(-)-Lariciresinol** can inhibit the replication of the Hepatitis B virus (HBV) by targeting viral transcription.[6] It has also been shown to inhibit the influenza A virus-induced pro-inflammatory response by attenuating NF- $\kappa$ B activation.[7]

## Comparative Efficacy: Quantitative Insights

The following tables summarize key quantitative data validating the efficacy of **(-)-Lariciresinol** in various experimental models.

Parameter	Value	Model System	Reference
<b><math>\alpha</math>-Glucosidase Inhibition</b>			
IC50	6.97 $\mu$ M	In vitro enzyme assay	[1][2]
Ki	0.046 $\mu$ M	In vitro enzyme assay	[1][2]
<b>Antifungal Activity (MIC)</b>			
C. albicans	25 $\mu$ g/mL	In vitro	[1]
T. beigelii	12.5 $\mu$ g/mL	In vitro	[1]
M. furfur	25 $\mu$ g/mL	In vitro	[1]
<b>Anti-HBV Activity</b>			
EC50	42.62 $\mu$ M	HepG2.2.15 cells	[6][8]
<b>Cytotoxicity</b>			
CC50	>750 $\mu$ M	HepG2.2.15 cells	[8]

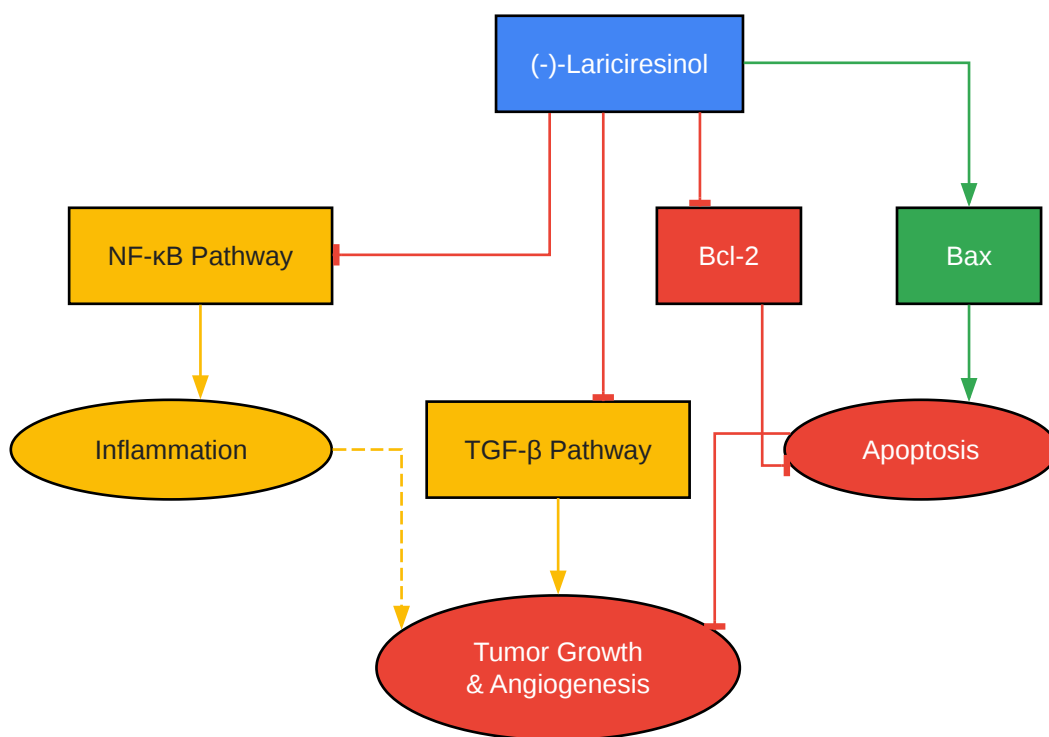
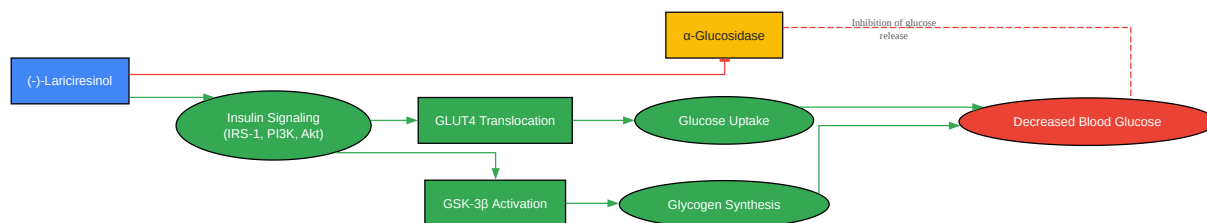
Table 1: In Vitro Efficacy of (-)-Lariciresinol

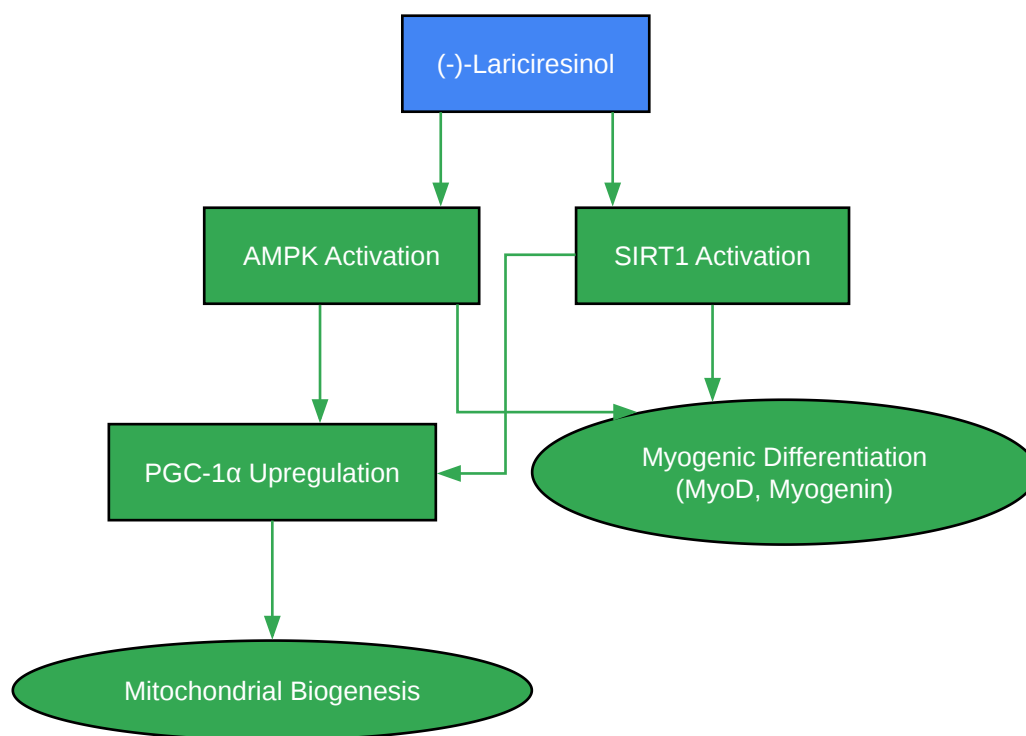
Treatment	Dose	Duration	Model	Key Findings	Reference
(-)-Lariciresinol	10-40 $\mu$ M	24 h	Patient-derived hypertrophic scar fibroblasts	Inhibited migration and invasion	<a href="#">[1]</a>
(-)-Lariciresinol	100-400 $\mu$ g/mL	24-72 h	HepG2 cells	Induced apoptosis	<a href="#">[1]</a>
(-)-Lariciresinol	10 mg/kg (p.o.)	3 weeks	Streptozotocin-induced diabetic mice	Decreased blood glucose, increased insulin levels	<a href="#">[1]</a> <a href="#">[2]</a>
(-)-Lariciresinol	10-30 mg/kg (i.p.)	28 days	Complete Freund's adjuvant-induced arthritic rats	Inhibited arthritis by regulating TGF- $\beta$ and NF- $\kappa$ B pathways	<a href="#">[1]</a>
(-)-Lariciresinol	3 or 15 mg/kg (p.o.)	9 weeks	DMBA-induced mammary cancer in rats	Inhibited tumor growth and angiogenesis	<a href="#">[4]</a>
(-)-Lariciresinol	20 or 100 mg/kg of diet	5 weeks	MCF-7 xenografts in athymic mice	Inhibited tumor growth and angiogenesis	<a href="#">[4]</a>

Table 2: In Vivo and Ex Vivo Efficacy of (-)-Lariciresinol

## Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways modulated by (-)-Lariciresinol.





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